REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[CH:7][CH:8]=1>[Pd].C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH:6]=[CH:7][CH:8]=1
|
Name
|
7-(3-methoxyphenyl)hept-6-enoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C=CCCCCC(=O)O
|
Name
|
|
Quantity
|
0.015 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was then purged with hydrogen gas after which a hydrogen balloon
|
Type
|
TEMPERATURE
|
Details
|
to maintain a hydrogen atmosphere in the reaction vessel
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
The 10% palladium on carbon was filtered off on diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
the ethanolic filtrate collected
|
Type
|
CUSTOM
|
Details
|
condensed in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)CCCCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |